REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[CH3:7].[Br:9]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:1][C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[CH2:7][Br:9]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1C)Br
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the succinimide was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product recrystalized from EtOH
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(C1CBr)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |